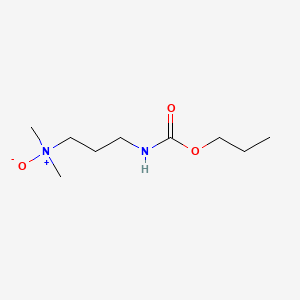
3-(2-Ethoxyacetamido)-N,N-dimethylpropan-1-amine Oxide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-(2-Ethoxyacetamido)-N,N-dimethylpropan-1-amine Oxide is an organic compound that belongs to the class of amine oxides. This compound is characterized by the presence of an ethoxyacetamido group attached to a dimethylpropan-1-amine backbone. Amine oxides are known for their surfactant properties and are widely used in various industrial and research applications.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2-Ethoxyacetamido)-N,N-dimethylpropan-1-amine Oxide typically involves the following steps:
Formation of the Amide: The initial step involves the reaction of ethoxyacetic acid with N,N-dimethylpropan-1-amine to form the corresponding amide. This reaction is usually carried out in the presence of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP).
Oxidation: The amide is then oxidized to form the amine oxide. This oxidation can be achieved using hydrogen peroxide (H2O2) or peracetic acid as the oxidizing agent under controlled conditions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and reactant concentrations are crucial for efficient production.
Análisis De Reacciones Químicas
Types of Reactions
3-(2-Ethoxyacetamido)-N,N-dimethylpropan-1-amine Oxide undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form higher oxidation state products.
Reduction: Reduction reactions can convert the amine oxide back to the corresponding amine.
Substitution: The ethoxyacetamido group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide (H2O2), peracetic acid.
Reduction: Sodium borohydride (NaBH4), lithium aluminum hydride (LiAlH4).
Substitution: Nucleophiles such as amines, thiols, and alcohols.
Major Products
Oxidation: Higher oxidation state amine oxides.
Reduction: N,N-dimethylpropan-1-amine.
Substitution: Various substituted amides depending on the nucleophile used.
Aplicaciones Científicas De Investigación
3-(2-Ethoxyacetamido)-N,N-dimethylpropan-1-amine Oxide has several applications in scientific research:
Chemistry: Used as a surfactant and phase transfer catalyst in organic synthesis.
Biology: Employed in the study of membrane proteins and as a solubilizing agent for hydrophobic compounds.
Medicine: Investigated for its potential use in drug delivery systems and as an antimicrobial agent.
Industry: Utilized in the formulation of detergents, shampoos, and other personal care products due to its surfactant properties.
Mecanismo De Acción
The mechanism of action of 3-(2-Ethoxyacetamido)-N,N-dimethylpropan-1-amine Oxide involves its interaction with biological membranes and proteins. The compound’s surfactant properties allow it to disrupt lipid bilayers, leading to increased membrane permeability. This can facilitate the delivery of drugs or other bioactive molecules into cells. Additionally, the amine oxide group can interact with various molecular targets, including enzymes and receptors, modulating their activity.
Comparación Con Compuestos Similares
Similar Compounds
N,N-Dimethylpropan-1-amine Oxide: Lacks the ethoxyacetamido group, resulting in different chemical and biological properties.
3-(2-Hydroxyacetamido)-N,N-dimethylpropan-1-amine Oxide: Contains a hydroxyacetamido group instead of an ethoxyacetamido group, affecting its solubility and reactivity.
3-(2-Methoxyacetamido)-N,N-dimethylpropan-1-amine Oxide: Features a methoxyacetamido group, which influences its chemical behavior and applications.
Uniqueness
3-(2-Ethoxyacetamido)-N,N-dimethylpropan-1-amine Oxide is unique due to the presence of the ethoxyacetamido group, which imparts specific solubility, reactivity, and biological activity characteristics. This makes it particularly useful in applications where these properties are desired, such as in drug delivery and as a surfactant in various formulations.
Propiedades
Fórmula molecular |
C9H20N2O3 |
|---|---|
Peso molecular |
204.27 g/mol |
Nombre IUPAC |
N,N-dimethyl-3-(propoxycarbonylamino)propan-1-amine oxide |
InChI |
InChI=1S/C9H20N2O3/c1-4-8-14-9(12)10-6-5-7-11(2,3)13/h4-8H2,1-3H3,(H,10,12) |
Clave InChI |
RHYOZHJMMSHYAZ-UHFFFAOYSA-N |
SMILES canónico |
CCCOC(=O)NCCC[N+](C)(C)[O-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


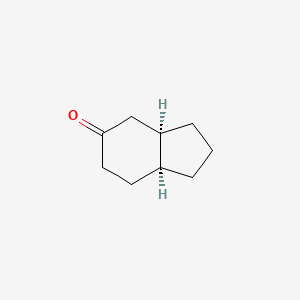
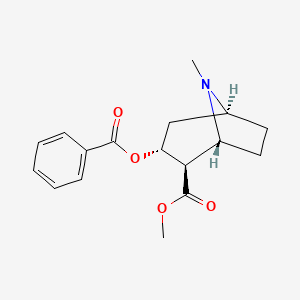
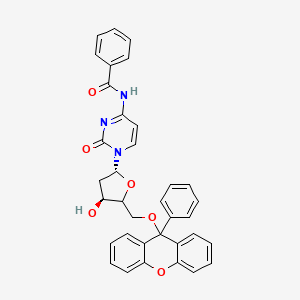
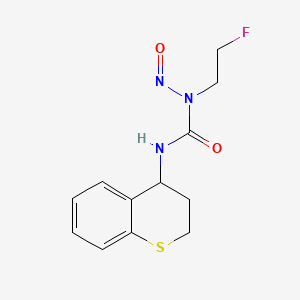
![Zinc, bis[O,O-bis(dodecylphenyl) phosphorodithioato-kappaS,kappaS']-](/img/structure/B13417850.png)
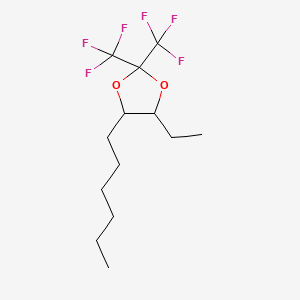

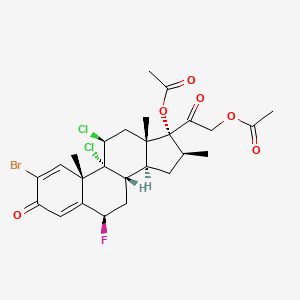
![(E)-N-methyl-3-(1-tetracyclo[6.6.2.02,7.09,14]hexadeca-2,4,6,9,11,13-hexaenyl)prop-2-en-1-amine;hydrochloride](/img/structure/B13417878.png)
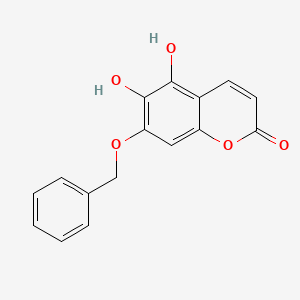
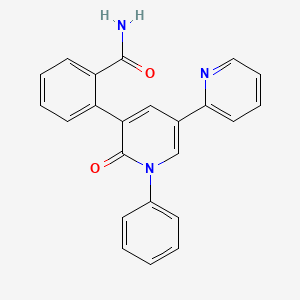
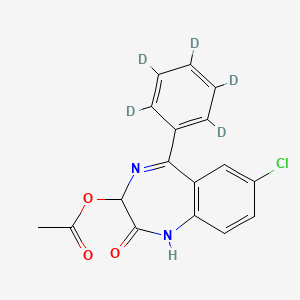
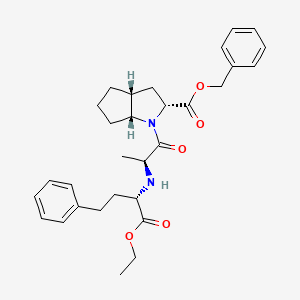
![(6R,7R)-7-acetamido-3-methyl-8-oxo-5-thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid](/img/structure/B13417916.png)
